2-hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-2-phenylacetohydrazide
Overview
Description
2-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-2-phenylacetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a hydrazide group, a nitrofuran moiety, and a phenylacetohydrazide structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-2-phenylacetohydrazide and 5-nitrofuran-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The nitrofuran moiety allows for nucleophilic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted nitrofuran derivatives.
Scientific Research Applications
2-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer activity due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-2-phenylacetohydrazide involves its interaction with biological macromolecules. The compound can form complexes with metal ions, which can then interact with DNA and proteins, leading to various biological effects. The nitrofuran moiety is known to generate reactive oxygen species (ROS), which can induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-3,5-dinitro-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
- 2-hydroxy-N’-[(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazone
- 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid
Uniqueness
2-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-2-phenylacetohydrazide stands out due to its unique combination of a hydrazide group, a nitrofuran moiety, and a phenylacetohydrazide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c17-12(9-4-2-1-3-5-9)13(18)15-14-8-10-6-7-11(21-10)16(19)20/h1-8,12,17H,(H,15,18)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRMNRJOMDDHSK-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328198 | |
Record name | 2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666443 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
418774-62-6 | |
Record name | 2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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